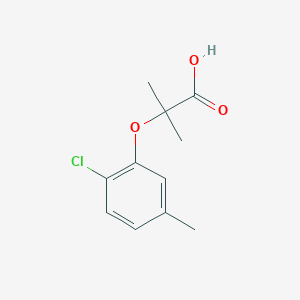
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, also known as 2,2-dichloro-5-methylphenoxyacetic acid (DCMPA), is a chlorinated phenoxy acid that has been used in a variety of scientific research applications. DCMPA is a potent inhibitor of several enzymes, including cysteine proteases, and has been used in various biochemical and physiological studies. DCMPA has also been used in laboratory experiments to study the effects of drugs on biochemical and physiological processes.
Applications De Recherche Scientifique
Overview of Phenolic Compounds
Phenolic compounds, including chlorogenic acid, have been studied extensively for their health-promoting properties. Chlorogenic acid, a polyphenol, shows potential in treating metabolic syndrome through antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive highlights antimicrobial activity against a broad range of organisms, which could benefit the food industry in preserving products naturally. Moreover, chlorogenic acid's antioxidant properties, especially against lipid oxidation, underscore its significance in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Sorption to Environmental Materials
The environmental behavior of phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid and related compounds, demonstrates their interaction with soil organic matter and iron oxides. These materials are crucial sorbents, affecting the mobility and bioavailability of such herbicides in the environment. Understanding these interactions is vital for assessing the environmental impact and management of phenoxy herbicides (Werner et al., 2012).
Pharmacological Review of Chlorogenic Acid
Chlorogenic acid (CGA) has garnered attention for its diverse pharmacological roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and antipyretic effects. Its influence on lipid and glucose metabolism positions CGA as a potential therapeutic agent for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further research to exploit CGA's biological and pharmacological effects, potentially as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).
Bioavailability and Beneficial Properties
CGA's bioavailability and health-promoting properties have been validated through clinical and basic research, linking its consumption to a reduced risk of metabolic syndromes and chronic diseases. The comprehensive review of CGA, including dietary sources, processing effects, and pharmacological safety evaluation, outlines its neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, and anticarcinogenic effects. This information could support further research on CGA as a dietary additive or potential drug candidate (Lu et al., 2020).
Wastewater Treatment in Pesticide Industry
The pesticide industry's wastewater, containing various toxic pollutants, highlights the necessity of effective treatment methods. Biological processes and granular activated carbon have shown promise in removing up to 90% of these pollutants, offering a pathway to creating high-quality effluents. This approach is critical for ensuring environmental safety and compliance with regulatory standards (Goodwin et al., 2018).
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-4-5-8(12)9(6-7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAAEZNXAGEDNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364156 |
Source


|
| Record name | 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588692-86-8 |
Source


|
| Record name | 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)











